molecular formula C13H7F2N3O3 B14141055 N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide CAS No. 1172351-22-2

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide

Cat. No.: B14141055
CAS No.: 1172351-22-2
M. Wt: 291.21 g/mol
InChI Key: CHNKXRKUJACIJS-UHFFFAOYSA-N
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Description

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, materials science, and agrochemicals. The compound features a unique structure with a furan ring, an oxadiazole ring, and a difluorophenyl group, which contribute to its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction.

    Coupling with Furan-2-carboxylic Acid: The final step involves coupling the oxadiazole intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxadiazole ring can be reduced to form corresponding amines.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Substituted difluorophenyl derivatives.

Scientific Research Applications

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide has been explored for various scientific research applications:

    Medicinal Chemistry: It has potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.

    Materials Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It can be utilized as a pesticide or herbicide due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The mechanism of action of N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of microbial growth.

Comparison with Similar Compounds

Similar Compounds

    N-(5-(2,4-difluorophenyl)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    N-(5-(2,4-difluorophenyl)-1,3,4-triazol-2-yl)furan-2-carboxamide: Similar structure but with a triazole ring instead of an oxadiazole ring.

Uniqueness

N-(5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl)furan-2-carboxamide is unique due to its combination of a furan ring, an oxadiazole ring, and a difluorophenyl group, which confer distinct chemical properties and biological activities compared to its analogs.

Properties

CAS No.

1172351-22-2

Molecular Formula

C13H7F2N3O3

Molecular Weight

291.21 g/mol

IUPAC Name

N-[5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide

InChI

InChI=1S/C13H7F2N3O3/c14-7-3-4-8(9(15)6-7)12-17-18-13(21-12)16-11(19)10-2-1-5-20-10/h1-6H,(H,16,18,19)

InChI Key

CHNKXRKUJACIJS-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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